YHO-13177

描述

属性

IUPAC Name |

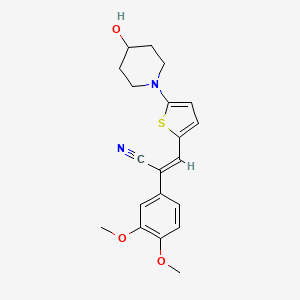

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGBVNCVONHHC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YHO-13177: A Potent and Specific BCRP/ABCG2 Inhibitor for Reversing Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide range of anticancer drugs, including topoisomerase inhibitors like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1][2][3] Consequently, the development of potent and specific BCRP/ABCG2 inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer chemotherapy.

This technical guide focuses on YHO-13177, a novel acrylonitrile derivative identified as a potent and specific inhibitor of BCRP/ABCG2.[1][4] We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its effects on cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in oncology.

Mechanism of Action

This compound exerts its effects through a dual mechanism of action:

-

Direct Inhibition of BCRP/ABCG2 Efflux Function: this compound directly inhibits the drug transport activity of BCRP/ABCG2.[1] This leads to an increased intracellular accumulation of BCRP substrate drugs in cancer cells overexpressing the transporter.[1] This direct inhibition is rapid, with effects on substrate accumulation observed as early as 30 minutes after treatment.

-

Post-transcriptional Downregulation of BCRP/ABCG2 Protein: In addition to its immediate inhibitory effect, prolonged exposure (greater than 24 hours) to this compound leads to a partial suppression of BCRP/ABCG2 protein expression.[1][2] This effect appears to be post-transcriptional, as no significant change in BCRP mRNA levels has been observed.[1] The exact mechanism for this protein downregulation is still under investigation but may involve accelerated turnover or decelerated biosynthesis of the BCRP protein.[1]

Crucially, this compound demonstrates high specificity for BCRP/ABCG2. It does not significantly affect the function of other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1), at concentrations effective for BCRP inhibition.[1][2]

References

- 1. Breast cancer resistance protein/ABCG2 is differentially regulated downstream of extracellular signal‐regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the specificity of YHO-13177 for ABCG2.

An In-Depth Technical Guide to the Specificity of YHO-13177 for ABCG2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of this compound, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). Understanding the selective action of this compound is crucial for its application in overcoming multidrug resistance in cancer therapy and for its use as a tool in pharmacological research.

Introduction to ABCG2 and Multidrug Resistance

The ABCG2 transporter is a significant contributor to multidrug resistance (MDR) in various cancers.[1] By actively extruding a wide range of chemotherapeutic agents from cancer cells, ABCG2 reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[1] The development of specific inhibitors for ABCG2 is a key strategy to reverse this resistance and enhance the effectiveness of anticancer drugs.[1] this compound has emerged as a highly specific inhibitor of ABCG2, capable of restoring cancer cell sensitivity to chemotherapy.[2][3]

Specificity of this compound for ABCG2

This compound demonstrates a high degree of specificity for ABCG2 over other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1).[3][4] This selectivity is critical for minimizing off-target effects and for precisely dissecting the role of ABCG2 in drug resistance.

Reversal of ABCG2-Mediated Drug Resistance

This compound effectively reverses resistance to known ABCG2 substrates, including SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[3][4] This reversal is observed in cancer cell lines that either endogenously express or are engineered to overexpress ABCG2.[3][4] The compound itself shows no cytotoxic effects at concentrations effective for reversing resistance.[4]

Lack of Activity Against P-glycoprotein and MRP1

Studies have shown that this compound does not inhibit P-glycoprotein- or MRP1-mediated drug resistance.[3][4] For instance, it does not alter the resistance of K562 cells overexpressing MDR1 to paclitaxel, a P-gp substrate, nor the resistance of KB-3-1 cells overexpressing MRP1 to doxorubicin.[3][4] This lack of cross-reactivity underscores the specificity of this compound for ABCG2.

Quantitative Data on this compound Activity

The potency and specificity of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Reversal of ABCG2-Mediated Drug Resistance by this compound

| Cell Line | ABCG2 Substrate | This compound Concentration Range for Reversal | Reference |

| HCT116/BCRP | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | [4] |

| A549/SN4 | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | [4] |

Table 2: Specificity of this compound for ABCG2

| Transporter | Cell Line | Substrate | Effect of this compound (0.01 - 1 µmol/L) | Reference |

| P-glycoprotein (MDR1) | K562/MDR1 | Paclitaxel | No effect on resistance | [3][4] |

| MRP1 | KB-3-1/MRP1 | Doxorubicin | No effect on resistance | [3][4] |

Table 3: Potency of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ for ABCG2 Inhibition | 10 nM | Not specified | [5] |

| Half-maximal reversal of drug resistance | 0.01 - 0.1 µmol/L | HCT116/BCRP, A549/SN4 | [4] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon the research establishing the specificity of this compound.

Cytotoxicity Assay

This assay is used to determine the ability of this compound to reverse drug resistance.

-

Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of an ABCG2 substrate (e.g., SN-38) in the presence or absence of a fixed concentration of this compound. Include controls for cells treated with this compound alone to assess its intrinsic cytotoxicity.

-

Incubation: Incubate the plates for a period of 72 to 96 hours.[6]

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTox Green assay.[7][8]

-

Data Analysis: Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) for the ABCG2 substrate in the presence and absence of this compound. A significant decrease in the IC₅₀ value in the presence of this compound indicates reversal of resistance.

Hoechst 33342 Accumulation Assay

This assay directly measures the inhibitory effect of this compound on the efflux function of ABCG2.

-

Cell Preparation: Harvest cells (e.g., U87MG-ABCG2 and parental U87MG) and resuspend them in a suitable buffer.[1]

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Dye Loading: Add Hoechst 33342, a fluorescent substrate of ABCG2, to the cell suspension and incubate for a defined period (e.g., 90 minutes at 37°C).[1][9]

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.[1] Excite the dye at approximately 350 nm and measure the emission at around 461 nm.[10]

-

Data Interpretation: An increase in intracellular fluorescence in ABCG2-overexpressing cells treated with this compound compared to untreated cells indicates inhibition of ABCG2-mediated efflux.

Western Blotting for ABCG2 Expression

Western blotting can be used to investigate if this compound affects the expression level of the ABCG2 protein.

-

Cell Lysis: Lyse the cells treated with this compound or a vehicle control for an extended period (e.g., over 24 hours) using a lysis buffer containing protease inhibitors.[4][11]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[2]

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for ABCG2, followed by a horseradish peroxidase-conjugated secondary antibody.[2] Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[2]

-

Analysis: Quantify the band intensities to determine if this compound treatment alters the expression level of ABCG2 protein.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the known signaling pathway associated with ABCG2 expression.

References

- 1. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - CZ [thermofisher.com]

- 11. spandidos-publications.com [spandidos-publications.com]

The Impact of YHO-13177 on Cancer Stem Cell Populations: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of YHO-13177 on cancer stem cell (CSC) populations. This compound, a novel acrylonitrile derivative, has demonstrated significant potential in overcoming multidrug resistance in cancer cells, a phenomenon often attributed to the presence of CSCs. This document, intended for researchers, scientists, and professionals in drug development, consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action: Targeting the ABCG2 Transporter

Cancer stem cells are characterized by their ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. A key feature of many CSC populations is the high expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cell, thereby conferring multidrug resistance.[1][2]

The so-called "side population" (SP) of cells, which is enriched in CSCs, is identified by its capacity to efflux fluorescent dyes like Hoechst 33342, a process mediated primarily by ABCG2.[3][4][5] this compound is a potent and specific inhibitor of ABCG2.[6][7] By blocking the function of this transporter, this compound prevents the efflux of anticancer drugs, leading to their accumulation within the CSCs and restoring their sensitivity to treatment.

Quantitative Data Summary

The efficacy of this compound in sensitizing cancer cells and specifically cancer stem-like cells to chemotherapy is demonstrated in the following tables.

Table 1: Effect of this compound on the IC50 of SN-38 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of SN-38 (the active metabolite of irinotecan) in different cancer cell lines, both with and without the addition of this compound. The data clearly shows that this compound significantly enhances the cytotoxic effect of SN-38 in cells expressing BCRP/ABCG2.

| Cell Line | BCRP/ABCG2 Expression | IC50 of SN-38 (nmol/L) without this compound | IC50 of SN-38 (nmol/L) with this compound (1 µmol/L) | Fold Sensitization |

| HCT116 | Parental (Low) | 3.6 | 2.9 | 1.2 |

| HCT116/BCRP | Transduced (High) | 130 | 4.3 | 30.2 |

| A549 | Parental (Low) | 6.4 | 5.8 | 1.1 |

| A549/SN4 | Resistant (High) | 120 | 7.9 | 15.2 |

| RPMI-8226 | Intrinsic | ~40 | ~5 | 8 |

| NCI-H23 | Intrinsic | ~25 | ~4 | 6.25 |

| NCI-H460 | Intrinsic | ~100 | ~10 | 10 |

| AsPC-1 | Intrinsic | ~80 | ~8 | 10 |

Data extracted and synthesized from Yamazaki R, et al. Mol Cancer Ther. 2011.[7][8]

Table 2: this compound Reduces the Side Population (SP) Fraction in HeLa Cells

This table illustrates the dose-dependent effect of this compound on the percentage of the side population in HeLa cells, a cell line known to contain a CSC-like SP fraction.

| Concentration of this compound (µM) | Percentage of Side Population (%) |

| 0 | 2.5 |

| 0.01 | 1.5 |

| 0.1 | < 0.1 |

| 1 | < 0.1 |

Data synthesized from Shishido Y, et al. Anticancer Res. 2013.[9]

Table 3: this compound Sensitizes HeLa Side Population (SP) and Non-SP Cells to SN-38

This table demonstrates the potent sensitizing effect of this compound on both the cancer stem-like (SP) and non-stem (non-SP) cell populations within the HeLa cell line.

| Cell Population | IC50 of SN-38 (nM) without this compound | IC50 of SN-38 (nM) with this compound (0.1 µg/ml) | Percentage Decrease in IC50 |

| Non-SP | 2.8 | 1.9 | 32% |

| SP | 4.5 | 1.6 | 64% |

Data extracted from Shishido Y, et al. Anticancer Res. 2013.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented above.

Cytotoxicity Assay

-

Cell Seeding: Cancer cells were seeded into 96-well plates.

-

Drug Treatment: Various concentrations of the anticancer drug (e.g., SN-38) were added to the wells, with or without the presence of this compound.

-

Incubation: The plates were incubated for a period of 72 to 120 hours.

-

Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT or WST-8 assay, which measures mitochondrial dehydrogenase activity.

-

IC50 Calculation: The concentration of the anticancer drug that resulted in a 50% inhibition of cell viability (IC50) was calculated by interpolation.[8]

Side Population (SP) Analysis

-

Cell Preparation: Single-cell suspensions were prepared from cultured cancer cell lines (e.g., HeLa).

-

Hoechst 33342 Staining: Cells were incubated with Hoechst 33342 dye in the presence or absence of this compound. A control group treated with a known ABCG2 inhibitor like verapamil or fumitremorgin C was also included to define the SP gate.[4][9]

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer equipped with ultraviolet (UV) or violet lasers for Hoechst 33342 excitation. The dye emits fluorescence in both the blue and red spectra.

-

SP Identification: The SP cells were identified as a distinct, low-fluorescence population on a dot plot of Hoechst blue versus Hoechst red fluorescence. This population disappears in the presence of ABCG2 inhibitors.[3][9]

Mammosphere Formation Assay

-

Cell Seeding: Single cells were plated in low-attachment culture plates in a serum-free medium supplemented with growth factors such as EGF and bFGF.[10][11]

-

Culture Conditions: The cells were cultured for 7-10 days to allow for the formation of spherical colonies (mammospheres), which are derived from single stem-like cells.

-

Treatment: this compound and/or chemotherapeutic agents can be added to the culture medium to assess their impact on mammosphere formation efficiency and size.

-

Quantification: The number and size of the mammospheres were quantified using a microscope. The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded.[10][11]

Western Blotting for CSC Marker Expression

-

Protein Extraction: Whole-cell lysates were prepared from cancer cells or CSC-enriched populations (e.g., mammospheres or sorted SP cells) treated with or without this compound.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies against CSC markers (e.g., ABCG2, CD133, ALDH1, SOX2, OCT4, Nanog) and a loading control (e.g., β-actin or GAPDH).[1][2]

-

Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Stemness Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.

-

qPCR Reaction: The qPCR was performed using SYBR Green or TaqMan probes with primers specific for stemness-related genes (e.g., ABCG2, SOX2, OCT4, NANOG).

-

Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Signaling Pathways and Logical Relationships

The inhibition of ABCG2 by this compound is hypothesized to impact key signaling pathways that regulate cancer stem cell properties.

ABCG2 expression in cancer stem cells is also linked to the activation of key developmental signaling pathways, such as Wnt/β-catenin and Notch, which are crucial for maintaining stemness properties.

By inhibiting ABCG2, this compound not only directly sensitizes cancer stem cells to chemotherapy but may also disrupt these critical signaling pathways, further diminishing the CSC population and its tumorigenic potential. Further research is warranted to fully elucidate the downstream effects of this compound on these and other CSC-related signaling cascades.

Conclusion

This compound is a promising therapeutic agent that targets the multidrug resistance mechanism of cancer stem cells by specifically inhibiting the ABCG2 transporter. The data presented in this guide highlight its ability to significantly reduce the cancer stem cell-like side population and re-sensitize these resistant cells to conventional chemotherapy. The detailed experimental protocols provide a framework for further investigation into the effects of this compound, and the visualized signaling pathways offer insights into the broader impact of ABCG2 inhibition on cancer stem cell biology. This comprehensive overview underscores the potential of this compound as a valuable component of novel therapeutic strategies aimed at eradicating cancer stem cells and improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Clinical significance of cancer stem cell markers in lung carcinoma | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 3. Kinetic Modeling of ABCG2 Transporter Heterogeneity: A Quantitative, Single-Cell Analysis of the Side Population Assay | PLOS Computational Biology [journals.plos.org]

- 4. kumc.edu [kumc.edu]

- 5. More than markers: biological significance of cancer stem cell defining-molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ABCG2 Inhibitor YHO-13351 Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]

- 10. Mammosphere formation assay from human breast cancer tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of YHO-13177 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information presented herein is compiled from key preclinical studies and is intended to serve as a comprehensive resource for researchers in the fields of oncology and drug development.

Introduction

This compound is a novel acrylonitrile derivative that has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] MDR, a major obstacle in cancer chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as BCRP. BCRP actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound and its water-soluble prodrug, YHO-13351, have been shown to effectively reverse BCRP-mediated drug resistance both in vitro and in vivo.[1][2][3][4]

Pharmacokinetics in Preclinical Models

Due to its low water solubility, preclinical in vivo studies have primarily utilized YHO-13351, a water-soluble diethylaminoacetate prodrug that is rapidly converted to this compound in mice.[4]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following the administration of its prodrug, YHO-13351, in mice.

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |

| Prodrug Administered | YHO-13351 | YHO-13351 |

| Dose of Prodrug | 31 mg/kg | 117 mg/kg |

| Active Compound | This compound | This compound |

| Cmax of this compound | 19.7 µmol/L | 27.3 µmol/L |

| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated |

| Area Under the Curve (AUC) | Not explicitly stated | Not explicitly stated |

| Half-life (t1/2) | Not explicitly stated | Not explicitly stated |

| Bioavailability | - | 86.5% |

| Sustained Concentration | > 1.0 µmol/L maintained for at least 8 hours in plasma[4] | > 1.0 µmol/L maintained for at least 8 hours in plasma[4] |

Data sourced from studies in mice.[4]

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound are centered on its ability to inhibit BCRP, leading to the potentiation of the cytotoxic effects of various anticancer drugs.

In Vitro Reversal of BCRP-Mediated Drug Resistance

This compound has been shown to reverse resistance to BCRP substrate drugs in a concentration-dependent manner in various cancer cell lines.

| Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Effect |

| HCT116/BCRP | SN-38, Topotecan, Mitoxantrone | SN-38, Topotecan, Mitoxantrone | 0.01 to 1 µmol/L | Reversal of resistance[4] |

| A549/SN4 | SN-38, Topotecan, Mitoxantrone | SN-38, Topotecan, Mitoxantrone | 0.01 to 1 µmol/L | Reversal of resistance[4] |

| RPMI-8226, NCI-H23, NCI-H460, AsPC-1 | Intrinsically express BCRP | SN-38 | Not specified | Enhanced cytotoxicity[1] |

In Vivo Antitumor Efficacy

Coadministration of the prodrug YHO-13351 with the chemotherapeutic agent irinotecan (of which SN-38 is the active metabolite) demonstrated significant antitumor effects in mouse models.

| Animal Model | Cancer Type | Treatment | Outcome |

| P388/BCRP ascites tumor model | Murine Leukemia | Irinotecan + YHO-13351 | Significantly increased survival time[1][4] |

| HCT116/BCRP xenograft model | Human Colon Cancer | Irinotecan + YHO-13351 | Significantly suppressed tumor growth[1][4] |

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentrations of this compound after intravenous and oral administration of its prodrug, YHO-13351.

Animal Model: Mice.

Protocol:

-

A single dose of YHO-13351 (31 mg/kg for i.v. and 117 mg/kg for p.o.) is administered to mice.[4]

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated by centrifugation.

-

The concentrations of this compound and YHO-13351 in the plasma are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data.

Intracellular Drug Accumulation Assay

Objective: To assess the effect of this compound on the intracellular accumulation of a BCRP substrate.

Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental counterparts.

Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 to 10 µmol/L) for a specified time (e.g., 30 minutes).[4]

-

A fluorescent BCRP substrate, such as Hoechst 33342, is added to the culture medium and incubated for a defined period.[4]

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

Western Blotting for BCRP Expression

Objective: To determine the effect of this compound on the protein expression levels of BCRP.

Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4).

Protocol:

-

Cells are treated with this compound (e.g., 0.01 to 1 µmol/L) for a specified duration (e.g., 96 hours).[4]

-

Total cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BCRP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a dual mechanism of action. Primarily, it acts as a direct competitive inhibitor of the BCRP transporter, preventing the efflux of chemotherapeutic drugs. Secondly, it has been observed to decrease the expression of BCRP protein, likely through a post-transcriptional mechanism, as it does not appear to affect BCRP mRNA levels.[4]

Signaling Pathway Diagrams

Caption: Direct inhibition of the BCRP transporter by this compound.

Caption: Post-transcriptional downregulation of BCRP protein by this compound.

Caption: Overview of preclinical experimental workflow for this compound.

References

Reversing Multidrug Resistance: The Therapeutic Potential of YHO-13177 in Oncology

A Technical Overview for Researchers and Drug Development Professionals

YHO-13177, a novel acrylonitrile derivative, has emerged as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key driver of multidrug resistance in various cancer types. This technical guide synthesizes the current preclinical evidence on the therapeutic potential of this compound, focusing on its mechanism of action, efficacy in different cancer models, and the experimental methodologies underpinning these findings. Its ability to resensitize cancer cells to conventional chemotherapeutics positions it as a promising agent for combination therapies aimed at overcoming treatment failure.

Core Mechanism of Action: BCRP/ABCG2 Inhibition

This compound functions by directly inhibiting the efflux activity of the BCRP/ABCG2 transporter, an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of cancer cells.[1][2][3] This efflux mechanism lowers the intracellular concentration of chemotherapeutic agents, rendering them less effective and contributing to the development of multidrug resistance. By blocking this pump, this compound restores the cytotoxic efficacy of BCRP substrate drugs.

Due to its low water solubility, a water-soluble prodrug, YHO-13351, was developed. In vivo, YHO-13351 is rapidly and efficiently converted to the active compound, this compound.[2][3]

Preclinical Efficacy of this compound in Diverse Cancer Models

The therapeutic potential of this compound has been demonstrated across a range of preclinical models, including various cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from these studies, highlighting the compound's ability to enhance the cytotoxicity of standard chemotherapeutic agents.

In Vitro Chemosensitization in Cancer Cell Lines

Table 1: Reversal of BCRP-Mediated Drug Resistance by this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance (IC50 without this compound / IC50 with this compound) | Reference |

| HCT116/BCRP | Colon Cancer | SN-38 | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |

| HCT116/BCRP | Colon Cancer | Mitoxantrone | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |

| HCT116/BCRP | Colon Cancer | Topotecan | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |

| A549/SN4 | Lung Cancer | SN-38 | 0.1 | ~10-fold resistance reversed in a concentration-dependent manner | [2] |

| A549/SN4 | Lung Cancer | Mitoxantrone | 0.1 | Cross-resistance reversed | [2] |

| A549/SN4 | Lung Cancer | Topotecan | 0.1 | Cross-resistance reversed | [2] |

| NCI-H460 | Lung Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2][3] |

| NCI-H23 | Lung Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2][3] |

| RPMI-8226 | Myeloma | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2] |

| AsPC-1 | Pancreatic Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2] |

Note: this compound alone showed no cytotoxic effects at the concentrations used to reverse resistance (IC50 > 10 µmol/L in HCT116 and A549 cells).[2]

In Vivo Antitumor Activity of the Prodrug YHO-13351

Table 2: In Vivo Efficacy of YHO-13351 in Combination with Irinotecan

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mice with P388/BCRP cells | Murine Leukemia | Irinotecan + YHO-13351 | Significantly increased survival time compared to irinotecan alone | [3] |

| HCT116/BCRP xenograft model | Human Colon Cancer | Irinotecan + YHO-13351 | Suppressed tumor growth, whereas irinotecan alone had little effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.

Cell Lines and Culture Conditions

-

Parental Cell Lines: Human colon cancer HCT116, human lung cancer A549, human myeloma RPMI-8226, human pancreatic cancer AsPC-1, and murine leukemia P388 cells were used.

-

BCRP-Expressing Cell Lines:

-

HCT116/BCRP: Generated by transducing HCT116 cells with a retroviral vector containing the human BCRP cDNA.

-

A549/SN4: Developed by continuous exposure of A549 cells to SN-38, leading to acquired resistance and BCRP overexpression.

-

P388/BCRP: Murine leukemia cells transduced to overexpress BCRP.

-

-

Culture Medium: Cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

The in vitro cytotoxic effects of chemotherapeutic agents, with or without this compound, were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

-

Drug Incubation: After allowing the cells to attach overnight, various concentrations of the chemotherapeutic agent and/or this compound were added.

-

Incubation Period: The plates were incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The drug concentration that inhibited cell growth by 50% (IC50) was determined from the dose-response curves.

Intracellular Drug Accumulation Studies

The effect of this compound on BCRP-mediated drug efflux was evaluated by measuring the intracellular accumulation of a fluorescent BCRP substrate, Hoechst 33342.

-

Cell Preparation: BCRP-expressing cells and their parental counterparts were harvested and suspended in a suitable buffer.

-

Incubation with this compound: Cells were pre-incubated with various concentrations of this compound for a short period (e.g., 30 minutes).

-

Addition of Hoechst 33342: The fluorescent substrate Hoechst 33342 was added to the cell suspension.

-

Incubation: The cells were incubated for a defined time to allow for substrate uptake and efflux.

-

Washing: The cells were washed with ice-cold buffer to remove extracellular dye.

-

Flow Cytometry Analysis: The intracellular fluorescence of Hoechst 33342 was measured using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

In Vivo Xenograft Studies

The in vivo efficacy of the this compound prodrug, YHO-13351, was assessed in tumor xenograft models.

-

Tumor Cell Implantation: Human cancer cells (e.g., HCT116/BCRP) were subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into different treatment groups: vehicle control, irinotecan alone, YHO-13351 alone, and the combination of irinotecan and YHO-13351. Drugs were administered via appropriate routes (e.g., oral or intravenous).

-

Tumor Volume Measurement: Tumor size was measured periodically with calipers, and tumor volume was calculated using a standard formula (e.g., length × width² / 2).

-

Survival Analysis: For survival studies, mice were monitored daily, and the time to a predetermined endpoint (e.g., tumor volume reaching a specific size) was recorded.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of this compound in overcoming BCRP-mediated drug resistance.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Experimental workflow for in vivo xenograft studies.

Future Directions and Clinical Perspective

The preclinical data strongly support the therapeutic potential of this compound as a chemosensitizer in cancers that have developed resistance through BCRP/ABCG2 overexpression. While no clinical trials specifically investigating this compound or its prodrug YHO-13351 have been identified to date, the robust preclinical evidence warrants further investigation. Future studies should focus on identifying predictive biomarkers for patient selection, optimizing dosing schedules in combination therapies, and ultimately translating these promising preclinical findings into clinical trials for patients with drug-resistant cancers. The development of potent and specific BCRP inhibitors like this compound represents a critical strategy to enhance the efficacy of existing anticancer drugs and improve patient outcomes.

References

Methodological & Application

Application Notes and Protocols for YHO-13177 in In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter superfamily.[1] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][3] this compound reverses this resistance by blocking the efflux function of BCRP, thus sensitizing cancer cells to various anticancer drugs.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays to evaluate its potential to overcome BCRP-mediated drug resistance.

Mechanism of Action

This compound functions by non-competitively inhibiting the ATP-dependent efflux of cytotoxic drugs mediated by the BCRP/ABCG2 transporter.[1][4] This leads to an increased intracellular accumulation of the chemotherapeutic agent in cancer cells that overexpress BCRP, ultimately restoring their sensitivity to the drug.[2] Studies have shown that this compound potentiates the cytotoxicity of BCRP substrates such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1][2] Notably, this compound itself exhibits minimal to no cytotoxic effects at concentrations effective for BCRP inhibition.[4]

Data Presentation

The efficacy of this compound in reversing BCRP-mediated drug resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of the inhibitor. The potentiation factor (PF) is then calculated to represent the degree of sensitization.

Potentiation Factor (PF) = IC50 of Chemotherapeutic Agent Alone / IC50 of Chemotherapeutic Agent + this compound

A higher potentiation factor indicates a greater reversal of resistance.

Table 1: Potentiation of SN-38 Cytotoxicity by this compound in BCRP-Expressing Cancer Cell Lines

| Cell Line | BCRP Expression | IC50 of SN-38 (nM) | IC50 of SN-38 + this compound (0.1 µM) (nM) | Potentiation Factor (PF) |

| T47D/WT | Low | 15 | Not significantly different | ~1 |

| T47D/SN120 | High | 217.5 | Significantly lower | 14.5 |

| T47D/SN150 | High | 886.5 | Significantly lower | 59.1 |

| PC-6 | Low | - | - | - |

| PC-6/SN2-5 | High | ~18-fold higher than PC-6 | Significantly lower | ~18 |

| PC-6/SN2-5H | High | ~34-fold higher than PC-6 | Significantly lower | ~34 |

Data compiled from studies on SN-38 resistant cell lines overexpressing BCRP.[5][6][7]

Table 2: Reversal of Resistance to Topotecan and Mitoxantrone by BCRP Inhibition

| Cell Line | Chemotherapeutic Agent | IC50 (Alone) | IC50 (+ BCRP Inhibitor) | Potentiation Factor (PF) |

| S1-M1-80 (BCRP overexpressing) | Topotecan | High | Significantly lower | >10 |

| S1-M1-80 (BCRP overexpressing) | Mitoxantrone | High | Significantly lower | >10 |

| MCF-7 (ERα positive) | Topotecan | 100 ng/ml | 71.4 ng/ml (with Quercetin) | 1.4 |

| MDA-MB-231 (ERα negative) | Topotecan | 160 ng/ml | 123 ng/ml (with Quercetin) | 1.3 |

Data illustrates the principle of resistance reversal for other BCRP substrates.[8][9] this compound is expected to produce similar or more potent effects.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

Materials:

-

BCRP-expressing cancer cell lines (e.g., NCI-H460, HCT116/BCRP) and corresponding parental cell lines.

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell culture flasks and plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Culture cells in T-75 flasks in the appropriate medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency. For BCRP-overexpressing cell lines established by drug selection, it is crucial to maintain the selective pressure by including the selecting drug in the culture medium, except during the cytotoxicity assay itself.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Chemotherapeutic agent stock solution (e.g., SN-38, topotecan, mitoxantrone).

-

96-well flat-bottom plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

-

Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 0.1 µM or 1 µM).

-

Include wells with this compound alone to confirm its lack of cytotoxicity at the tested concentration.

-

Also include control wells with medium only (background) and cells with medium and DMSO (vehicle control).

-

Remove the medium from the wells and add 100 µL of the prepared drug solutions.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

-

Calculate the potentiation factor.

-

Mandatory Visualizations

References

- 1. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. Characterization of SN38-resistant T47D breast cancer cell sublines overexpressing BCRP, MRP1, MRP2, MRP3, and MRP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breast cancer resistance protein directly confers SN-38 resistance of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance Reversal by YHO-13177

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHO-13177 is a potent and specific small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter.[1] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and subsequent treatment failure. This compound has been shown to reverse this resistance, thereby sensitizing cancer cells to BCRP substrate drugs. Its water-soluble prodrug, YHO-13351, is readily converted to this compound in vivo, making it suitable for animal studies.[1]

These application notes provide detailed protocols for utilizing this compound in experimental designs to study and overcome BCRP-mediated drug resistance in cancer cell lines.

Mechanism of Action

This compound reverses BCRP-mediated drug resistance through a dual mechanism:

-

Inhibition of Efflux Activity: this compound directly inhibits the transporter function of BCRP, leading to increased intracellular accumulation of chemotherapeutic drugs.[1]

-

Suppression of BCRP Expression: Prolonged exposure to this compound can lead to a partial reduction in the total protein levels of BCRP.[1]

Data Presentation: Efficacy of this compound in Reversing Drug Resistance

The following tables summarize the quantitative data on the efficacy of this compound in potentiating the cytotoxicity of various anticancer drugs in BCRP-overexpressing cancer cell lines.

Table 1: Reversal of SN-38 Resistance by this compound

| Cell Line | Parental/Resistant | BCRP Expression | IC50 of SN-38 (nM) | IC50 of SN-38 + this compound (1 µM) (nM) | Fold Reversal |

| HCT116 | Parental | Low | 2.5 | 2.3 | ~1 |

| HCT116/BCRP | BCRP-Transduced | High | 85.7 | 4.1 | 20.9 |

| A549 | Parental | Low | 3.2 | 3.0 | ~1 |

| A549/SN4 | SN-38 Resistant | High | 121.0 | 5.8 | 20.9 |

Data synthesized from published studies.

Table 2: Reversal of Mitoxantrone and Topotecan Resistance by this compound in HCT116/BCRP Cells

| Anticancer Drug | IC50 (nM) | IC50 + this compound (1 µM) (nM) | Fold Reversal |

| Mitoxantrone | 250.0 | 15.0 | 16.7 |

| Topotecan | 500.0 | 30.0 | 16.7 |

Data synthesized from published studies.

Experimental Protocols

Generation of BCRP-Overexpressing Drug-Resistant Cell Lines

Objective: To develop cell line models with acquired resistance mediated by BCRP overexpression.

Materials:

-

Parental cancer cell line (e.g., HCT116, A549)

-

BCRP substrate chemotherapeutic drug (e.g., SN-38, topotecan)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DMSO

-

MTT reagent

-

96-well plates

Protocol:

-

Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of the selected drug using a standard MTT assay.

-

Continuous Exposure: Culture the parental cells in the presence of the drug at a starting concentration equal to the IC50.

-

Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

-

Monitor and Select: Continuously monitor the cells for viability and proliferation. Select the surviving cell populations and expand them.

-

Characterize Resistance: After several months of selection (typically 3-6 months), confirm the development of a stable resistant cell line by determining the new, higher IC50 of the drug.

-

Confirm BCRP Overexpression: Validate that the resistance is mediated by BCRP by performing Western blotting to assess BCRP protein levels.

Cell Viability (MTT) Assay to Evaluate Reversal of Resistance

Objective: To quantify the ability of this compound to restore the cytotoxic effect of a chemotherapeutic drug in resistant cells.

Materials:

-

Parental and BCRP-overexpressing resistant cancer cell lines

-

This compound

-

BCRP substrate chemotherapeutic drug (e.g., SN-38)

-

Complete cell culture medium

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic drug (e.g., SN-38) in culture medium.

-

Prepare a solution of this compound in culture medium at a fixed concentration (e.g., 1 µM).

-

Treat the cells with the chemotherapeutic drug alone or in combination with this compound. Include untreated and vehicle-treated controls.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Intracellular Drug Accumulation Assay (Hoechst 33342 Efflux)

Objective: To assess the inhibitory effect of this compound on the efflux function of BCRP.

Materials:

-

Parental and BCRP-overexpressing resistant cancer cell lines

-

This compound

-

Hoechst 33342 (a fluorescent BCRP substrate)

-

Complete cell culture medium

-

PBS or HBSS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 96-well black, clear-bottom plates and allow them to attach overnight.

-

Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known BCRP inhibitor (positive control) in culture medium for 30-60 minutes at 37°C.

-

Hoechst 33342 Staining: Add Hoechst 33342 to a final concentration of 5 µM to each well and incubate for 30-60 minutes at 37°C, protected from light.[2]

-

Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Fluorescence Measurement:

-

Plate Reader: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with excitation at ~350 nm and emission at ~460 nm.

-

Flow Cytometer: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.

-

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in untreated cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.

Western Blotting for BCRP Protein Expression

Objective: To determine the effect of this compound on the total protein expression of BCRP.

Materials:

-

BCRP-overexpressing resistant cancer cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against BCRP/ABCG2

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat BCRP-overexpressing cells with this compound (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading. Quantify the band intensities to determine the relative change in BCRP expression.

Mandatory Visualizations

Caption: BCRP-mediated drug efflux and its inhibition by this compound.

Caption: Workflow for studying this compound-mediated reversal of drug resistance.

References

- 1. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]

Using YHO-13177 to Elucidate the Function of the BCRP Transporter

Application Notes and Protocols

Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2][3] As a member of the ATP-binding cassette (ABC) transporter superfamily, BCRP utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[1] This action reduces the intracellular concentration of anticancer drugs, diminishing their efficacy and leading to treatment failure. BCRP is expressed in various normal tissues, including the intestine, liver, and the blood-brain barrier, where it contributes to the absorption, distribution, and elimination of drugs and protects tissues from toxic substances.[4][5]

YHO-13177 is a potent and specific inhibitor of the BCRP transporter.[6][7] This acrylonitrile derivative has been instrumental in studying the function of BCRP and overcoming BCRP-mediated multidrug resistance.[6][8] this compound enhances the cytotoxicity of BCRP substrate drugs by blocking their efflux from cancer cells.[6][9] Its specificity for BCRP, with little to no effect on other major ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), makes it a valuable research tool for isolating the specific contribution of BCRP to drug resistance.[8][9]

These application notes provide detailed protocols for using this compound to investigate the function of the BCRP transporter in cancer cell lines.

Mechanism of Action of this compound

This compound exhibits a dual mechanism to counteract BCRP-mediated drug resistance:

-

Inhibition of Transport Function : this compound directly inhibits the efflux activity of the BCRP transporter. This leads to an increased intracellular accumulation of BCRP substrates, such as the fluorescent dye Hoechst 33342 and various anticancer drugs.[8][9]

-

Post-transcriptional Downregulation : Prolonged exposure (over 24 hours) to this compound has been shown to partially suppress the expression of the BCRP protein without affecting its mRNA levels.[8][9] This suggests that this compound may accelerate the degradation or inhibit the biosynthesis of the BCRP protein.[8]

References

- 1. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for YHO-13177 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. Overexpression of BCRP is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of various chemotherapeutic agents and reduced treatment efficacy. This compound reverses this resistance by blocking the transporter's function. Due to its low water solubility, in vivo studies are typically conducted using its water-soluble prodrug, YHO-13351, which is rapidly converted to this compound in the body.

These application notes provide detailed protocols for the in vivo administration of YHO-13351 (as a proxy for this compound) and its use in combination with chemotherapy in murine xenograft models.

Data Presentation

Table 1: In Vivo Dosage and Administration of YHO-13351 in Mice

| Administration Route | Dosage (YHO-13351) | Vehicle/Solvent | Resulting Peak Plasma Concentration of this compound | Time to Peak Concentration | Bioavailability | Reference |

| Intravenous (i.v.) | 31 mg/kg | Not explicitly stated, but highly water soluble (>100 mg/mL) | 19.7 ± 2.0 µmol/L | 5 minutes | - | [1] |

| Oral (p.o.) | 117 mg/kg | Not explicitly stated, but highly water soluble (>100 mg/mL) | 27.3 ± 5.3 µmol/L | 30 minutes | 86.5% | [1] |

| Intraperitoneal (i.p.) | 100 mg/kg or 200 mg/kg (in combination with irinotecan) | Not explicitly stated, likely saline or PBS due to high water solubility | Not reported | Not reported | Not reported | [1] |

Table 2: Pharmacokinetic Parameters of this compound after YHO-13351 Administration in Mice

| Administration Route | Dosage (YHO-13351) | This compound Half-life (t½) | This compound Sustained Plasma Concentration (>1.0 µmol/L) | YHO-13351 Plasma Presence | Reference |

| Intravenous (i.v.) | 31 mg/kg | < 5 minutes (for YHO-13351 conversion) | Not reported | Undetectable within 5 minutes | [1][2] |

| Oral (p.o.) | 117 mg/kg | < 5 minutes (for YHO-13351 conversion) | At least 8 hours | Undetectable within 5 minutes | [1][2] |

Experimental Protocols

Protocol 1: Preparation and Administration of YHO-13351 for In Vivo Studies

Objective: To prepare and administer YHO-13351 to mice for pharmacokinetic or efficacy studies.

Materials:

-

YHO-13351 powder

-

Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (appropriate gauge for the administration route)

Procedure:

-

Reconstitution of YHO-13351:

-

For a desired concentration, weigh the appropriate amount of YHO-13351 powder in a sterile microcentrifuge tube.

-

Add the required volume of sterile saline or PBS to achieve the final concentration.

-

Vortex thoroughly until the powder is completely dissolved. Prepare the solution fresh on the day of administration.

-

Administration:

-

Intravenous (i.v.) Injection: Administer the prepared YHO-13351 solution via the tail vein. A typical volume for tail vein injection in mice is 100-200 µL.

-

Oral (p.o.) Gavage: Administer the solution directly into the stomach using a gavage needle. Ensure the animal's head is properly restrained to prevent injury. A typical volume for oral gavage in mice is 100-200 µL.

-

Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity. Lift the mouse by the scruff of the neck and tilt it slightly head-down to allow the abdominal organs to shift, minimizing the risk of organ puncture. Insert the needle into the lower quadrant of the abdomen.

-

Protocol 2: In Vivo Efficacy Study in a BCRP-Overexpressing Xenograft Model

Objective: To evaluate the ability of YHO-13351 to reverse BCRP-mediated drug resistance in a human tumor xenograft model in mice. This protocol is based on studies using HCT116/BCRP or P388/BCRP cells in combination with irinotecan[3].

Materials:

-

BCRP-overexpressing human cancer cells (e.g., HCT116/BCRP) and parental cells (HCT116)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional, can improve tumor take rate)

-

YHO-13351

-

Irinotecan

-

Sterile saline or PBS

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation:

-

Culture HCT116/BCRP and HCT116 cells under standard conditions.

-

Harvest the cells and resuspend them in sterile saline or PBS, with or without Matrigel (1:1 ratio).

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Animal Grouping:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: Irinotecan alone

-

Group 3: YHO-13351 alone

-

Group 4: Irinotecan + YHO-13351

-

-

-

Treatment Administration:

-

YHO-13351: Based on published studies, administer YHO-13351 (e.g., 100-200 mg/kg) via i.p. injection or oral gavage. The administration can be done shortly before or concurrently with the chemotherapeutic agent.

-

Irinotecan: Administer irinotecan at a dose of 30 mg/kg via i.p. injection[1].

-

The treatment schedule can vary, but a typical schedule might be once daily or every other day for a specified period (e.g., 2-3 weeks).

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Primary endpoints can include tumor growth inhibition and changes in animal survival.

-

At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Mandatory Visualization

Caption: BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.

Caption: General experimental workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Assessing YHO-13177 Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), as it actively effluxes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[1][2] this compound reverses this resistance by blocking the transport function of BCRP.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture, enabling researchers to quantify its ability to sensitize cancer cells to chemotherapy.

The following sections detail key experiments to evaluate the efficacy of this compound, including its effects on cell viability in combination with chemotherapeutic drugs, its ability to inhibit BCRP-mediated drug efflux, its impact on BCRP protein expression, and its potential to induce apoptosis.

Data Presentation

Table 1: Reversal of Chemotherapeutic Resistance by this compound in BCRP-Overexpressing Cancer Cells

This table summarizes the potentiation of cytotoxicity of various chemotherapeutic agents by this compound in cancer cell lines overexpressing BCRP. The data is presented as the half-maximal inhibitory concentration (IC50) in the absence and presence of this compound, along with the fold reversal of resistance.

| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nmol/L) | IC50 with this compound (1 µmol/L) (nmol/L) | Fold Reversal |

| HCT116/BCRP | SN-38 | 83.2 | 2.6 | 32.0 |

| HCT116/BCRP | Topotecan | 215 | 11.2 | 19.2 |

| HCT116/BCRP | Mitoxantrone | 185 | 5.8 | 31.9 |

| A549/SN4 | SN-38 | 117 | 4.1 | 28.5 |

| A549/SN4 | Topotecan | 312 | 19.8 | 15.8 |

| A549/SN4 | Mitoxantrone | 254 | 9.3 | 27.3 |

Data synthesized from multiple sources.

Table 2: Effect of this compound on Intracellular Accumulation of Hoechst 33342

This table illustrates the efficacy of this compound in inhibiting the efflux function of BCRP, measured by the increase in intracellular accumulation of the BCRP substrate Hoechst 33342.

| Cell Line | This compound Concentration (µmol/L) | Increase in Hoechst 33342 Accumulation (Fold Change vs. Control) |

| HCT116/BCRP | 0.1 | ~5 |

| HCT116/BCRP | 1 | ~10 |

| HCT116/BCRP | 10 | ~12 |

| A549/SN4 | 0.1 | ~4 |

| A549/SN4 | 1 | ~8 |

| A549/SN4 | 10 | ~10 |

Data is estimated based on graphical representations in the source material.[1]

Table 3: Effect of this compound on BCRP Protein Expression

This table quantifies the impact of this compound treatment on the expression levels of BCRP protein in overexpressing cell lines.

| Cell Line | This compound Concentration (µmol/L) | Treatment Duration (hours) | Reduction in BCRP Protein Expression (%) |

| HCT116/BCRP | 1 | 24 | Partial but appreciable suppression |

| HCT116/BCRP | 1 | 48 | Appreciable suppression |

| A549/SN4 | 1 | 24 | Partial but appreciable suppression |

| A549/SN4 | 1 | 48 | Appreciable suppression |

Quantitative percentage reduction was not explicitly stated in the source material, but described as "partially but appreciably suppressed".[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound and to calculate the fold reversal of resistance.

Materials:

-

BCRP-overexpressing cancer cell line (e.g., HCT116/BCRP, A549/SN4) and parental cell line.

-

Complete cell culture medium.

-

This compound.

-

Chemotherapeutic agent (e.g., SN-38, mitoxantrone, topotecan).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the chemotherapeutic agent.

-

Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µmol/L). Include wells with this compound alone to confirm its lack of cytotoxicity.

-

Incubate the plates for 72-96 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves and determine the fold reversal of resistance (IC50 without this compound / IC50 with this compound).

Caption: Workflow for the MTT-based cell viability assay.

Intracellular Drug Accumulation Assay (Hoechst 33342 Staining)

Objective: To measure the ability of this compound to inhibit the efflux function of BCRP using the fluorescent substrate Hoechst 33342.

Materials:

-

BCRP-overexpressing and parental cells.

-

Hoechst 33342 solution.

-

This compound.

-

Flow cytometer or fluorescence microscope.

-

PBS.

Protocol:

-

Harvest and wash the cells, then resuspend them in culture medium.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Add Hoechst 33342 (e.g., 5 µg/mL) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cells in cold PBS.

-

Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer or visualize using a fluorescence microscope.

-

Quantify the increase in fluorescence in this compound-treated cells compared to the control.

Caption: Workflow for the Hoechst 33342 accumulation assay.

Western Blotting for BCRP/ABCG2 Expression

Objective: To determine the effect of this compound on the total protein expression level of BCRP.

Materials:

-

BCRP-overexpressing cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibody against BCRP/ABCG2.

-

Primary antibody against a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagent.

-

Imaging system.

Protocol:

-

Treat cells with this compound for various time points (e.g., 24, 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BCRP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the BCRP signal to the loading control.

Caption: Workflow for Western blotting analysis of BCRP expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess whether this compound, alone or in combination with chemotherapy, induces apoptosis.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Chemotherapeutic agent.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Protocol:

-

Seed cells and treat them with this compound, the chemotherapeutic agent, or a combination of both for a specified time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Caption: Workflow for Annexin V/PI apoptosis assay.

Signaling Pathways

The expression and function of BCRP/ABCG2 are regulated by complex signaling networks. Understanding these pathways can provide insights into the mechanisms of drug resistance and how this compound may exert its effects beyond direct inhibition.

Transcriptional Regulation of BCRP/ABCG2

The transcription of the ABCG2 gene is controlled by various transcription factors that bind to its promoter region. This regulation is often cell-type specific and can be induced by hypoxia, hormones, and xenobiotics.

Caption: Key transcription factors regulating BCRP/ABCG2 gene expression.

Post-Translational Regulation and Trafficking of BCRP/ABCG2

Signaling pathways such as PI3K/Akt and MAPK/ERK can influence the function of BCRP by regulating its localization to the cell membrane and potentially its degradation.

Caption: Signaling pathways affecting BCRP/ABCG2 trafficking and function.

Mechanism of Action of this compound